Octahydro-4,7-methano-1H-indenemethanol
Description
Historical Development of Syntheses for Related Polycyclic Systems
The synthesis of polycyclic systems has been a central theme in the history of organic chemistry, driving the development of new synthetic methodologies and a deeper understanding of chemical bonding and reactivity.
An early milestone in the study of bridged bicyclic molecules was the development of a systematic nomenclature by Adolf von Baeyer in 1900, which is still in use today. google.com This systematization was crucial for the clear communication and study of these complex structures.
The most significant breakthrough in the synthesis of six-membered cyclic compounds, and by extension many polycyclic systems, was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a reliable method for forming cyclohexene (B86901) rings with high stereochemical control. The Diels-Alder reaction has been extensively used in the total synthesis of complex natural products and is a cornerstone for the construction of the tricyclo[5.2.1.02,6]decane skeleton, which is often derived from the dimerization of cyclopentadiene (B3395910). For their discovery, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950.
Before the advent of the Diels-Alder reaction, methods for constructing cyclic and polycyclic systems were more limited. Early approaches often relied on intramolecular condensation reactions, such as the Dieckmann condensation, or rearrangements of existing ring systems. The study of terpenes and their rearrangements by chemists like Otto Wallach, who received the Nobel Prize in 1910 for his work on alicyclic compounds, provided much of the foundational knowledge in this area. acs.org
In more recent decades, a variety of other methods for the synthesis of bridged polycyclic compounds have been developed. These include intramolecular C–H insertion reactions using carbenes and nitrenes, which can rapidly generate complex, three-dimensional structures. For example, in 1979, Chatterjee reported the use of a metal-free carbene insertion to construct a bridged-polycyclic intermediate in the synthesis of the natural product deoxystemodin. Such advancements continue to expand the toolkit available to synthetic chemists for accessing novel polycyclic architectures.
Detailed Research Findings
While specific, in-depth research articles focusing solely on the reactivity of Octahydro-4,7-methano-1H-indenemethanol are not abundant in the public literature, significant information can be gleaned from patent literature and studies of closely related derivatives.
For instance, a patent detailing the synthesis of fragrance compounds provides ¹H NMR spectral data for various aldehydes and ketones derived from the octahydro-4,7-methano-1H-indene core. For octahydro-4,7-methano-1H-indene-5-acetaldehyde, characteristic signals in the ¹H NMR spectrum (CDCl₃, 500 MHz) include a triplet at approximately 9.76 ppm, corresponding to the aldehydic proton. This type of spectroscopic data is crucial for the characterization of new compounds and for confirming the outcomes of synthetic transformations.
The synthesis of derivatives often starts from a ketone precursor, such as octahydro-4,7-methano-inden-5-one. This ketone can undergo reactions like Grignard addition to introduce new functional groups. For example, the addition of methyl magnesium bromide (MeMgBr) to this ketone, followed by dehydration, is a route to prepare hexahydro-4,7-methano-indene isomers. These isomers can then be further functionalized, for example, through hydroformylation to produce aldehydes.
The use of this compound as a monomer in polymerization reactions highlights its role in materials science. It can be incorporated into (meth)acrylic copolymers, which are used as additives in coatings and polymeric molding compounds to improve properties like leveling and scratch resistance. The rigid tricyclic structure contributes to the performance of the resulting polymer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tricyclo[5.2.1.02,6]decanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-9-3-4-10-7-1-2-8(5-7)11(9)10/h7-12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCYZLLBMLGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865592 | |
| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64680-90-6, 30305-68-1, 31308-55-1 | |
| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64680-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octahydro-4,7-methano-1H-indenemethanol | |
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| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |
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| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |
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| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |
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| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |
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| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |
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| Record name | Octahydro-4,7-methano-1H-indenemethanol | |
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| Record name | Octahydro-4,7-methano-1H-indenemethanol | |
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Synthetic Methodologies and Strategies for Octahydro 4,7 Methano 1h Indenemethanol
Convergent and Divergent Synthesis Approaches
The strategic planning of a multi-step synthesis is crucial for efficiency and yield. Two primary strategies, convergent and divergent synthesis, offer distinct advantages in the construction of complex molecules like Octahydro-4,7-methano-1H-indenemethanol.
In contrast, a divergent synthesis begins with a central core structure which is then elaborated through various reaction pathways to produce a library of structurally related compounds. wikipedia.orgnih.gov This strategy is exceptionally powerful for exploring structure-activity relationships and for producing a range of derivatives from a common intermediate. wikipedia.orgresearchgate.net Starting from dicyclopentadiene (B1670491) or a derivative, a divergent approach could be employed to generate not only this compound but also other related alcohols, aldehydes, and esters by modifying the functional groups in the final steps. nih.govgoogle.com
| Synthesis Strategy | Description | Application to Target Compound |
| Convergent | Separate synthesis of key molecular fragments, which are then combined. researchgate.net | Independent synthesis of the bicyclic and cyclopentane (B165970) ring systems, followed by a late-stage coupling reaction. |
| Divergent | A common precursor is used to generate a variety of structurally related products. wikipedia.org | Using a precursor like hexahydro-4,7-methano-indene to create a family of compounds including the target alcohol and related aldehydes. google.com |
Stereochemical Control in this compound Synthesis
The structure of this compound contains multiple stereocenters, making stereochemical control a paramount consideration in its synthesis. The relative and absolute configuration of these centers dictates the final properties of the molecule.
Enantioselective and Diastereoselective Transformations
Achieving high levels of enantioselectivity and diastereoselectivity is a key challenge. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often accomplished using chiral catalysts or auxiliaries. rsc.orgorganic-chemistry.org For indene-like structures, asymmetric catalysis has been successfully applied. For instance, catalytic asymmetric iminium ion cyclization reactions, using chiral Brønsted acids, can produce 1-aminoindenes with high enantioselectivity. rsc.org Similarly, iridium-catalyzed hydrohydroxymethylation of dienes using chiral phosphine (B1218219) ligands like PhanePhos can create all-carbon quaternary centers with excellent enantiomeric excess, a strategy potentially adaptable to precursors of the target molecule. nih.gov
Diastereoselectivity is often controlled by the inherent geometry of the substrate and the reaction mechanism, such as in Diels-Alder reactions, which are fundamental to creating the polycyclic framework. nih.gov
Table: Examples of Stereoselective Reactions for Indene (B144670) and Alcohol Synthesis
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Feature |
|---|---|---|---|
| Asymmetric Iminium Cyclization | Chiral N-triflyl phosphoramide | 2-Alkenylbenzaldimines | Forms chiral 1-aminoindenes in high yields and enantioselectivities. rsc.org |
| Intramolecular Michael Addition | Chiral N-heterocyclic carbene (NHC) | Conjugated aldehydes with a pendant Michael acceptor | Constructs indanyl skeletons with excellent cis-selectivity and enantiocontrol. rsc.org |
Control of Exocyclic Substituent Orientation
The orientation of the hydroxymethyl (-CH₂OH) group relative to the rigid tricyclic skeleton (exo vs. endo) is a critical aspect of stereocontrol. This orientation is typically established during the reduction of a precursor carbonyl group (an aldehyde or ketone) or a carboxylate ester. The steric environment around the carbonyl group heavily influences the trajectory of the reducing agent's attack. Bulky reducing agents will preferentially attack from the less hindered face, leading to a specific stereoisomer. Conversely, the use of directing groups or specific catalysts can favor the formation of the alternative isomer. The electrophilic substitution on fused ring systems is also highly dependent on the stability of the intermediate carbocation, which can direct the position and orientation of incoming groups. dalalinstitute.com
Novel Synthetic Routes to this compound and its Immediate Precursors
The synthesis of this compound relies on the formation of its saturated polycyclic core and the introduction of the hydroxymethyl group. This is typically achieved through hydrogenation of an unsaturated precursor, which itself is built via cyclization reactions.
Hydrogenation Techniques in Polycyclic Systems
The "octahydro" prefix indicates a fully saturated ring system, which is most commonly prepared by the hydrogenation of an unsaturated precursor derived from dicyclopentadiene (DCPD). researchgate.net DCPD contains two double bonds of differing reactivity: one in the strained norbornene moiety and one in the cyclopentene (B43876) ring. researchgate.netresearchgate.net This difference allows for selective hydrogenation.
Catalytic hydrogenation over platinum group metals (e.g., Pd, Pt) or nickel-based catalysts is a common method. researchgate.netresearchgate.net The reaction can proceed stepwise, first saturating the more reactive norbornene double bond to yield dicyclopentene, followed by hydrogenation of the second double bond to give tetrahydrodicyclopentadiene (B3024363) (also known as hexahydro-4,7-methano-indane). researchgate.net The conditions of the reaction, such as hydrogen pressure, temperature, and choice of catalyst, are crucial for achieving high selectivity and yield. researchgate.net
Table: Catalytic Systems for Dicyclopentadiene (DCPD) Hydrogenation
| Catalyst System | Substrate | Conditions | Key Product(s) | Reference |
|---|---|---|---|---|
| Pd nanoparticles on dendrimers | DCPD | 60 °C, 5 bar H₂ | High selectivity to dicyclopentene | researchgate.net |
| Nickel alloy (SRNA-4) | DCPD | Not specified | Tetrahydrodicyclopentadiene | researchgate.net |
| Gold (Au) on support | DCPD | Not specified | High energy density fuel (JP-10) via isomerization | researchgate.net |
Intramolecular Cyclization and Ring-Closure Reactions
The core tricyclic structure of the precursor is typically formed through cycloaddition reactions. The dimerization of cyclopentadiene (B3395910) via a Diels-Alder reaction to form dicyclopentadiene is the foundational step in this synthetic pathway. nih.gov
Beyond this, various intramolecular cyclization strategies can be employed to form the indene ring system from appropriately substituted precursors. rsc.orgorganic-chemistry.orgnih.gov For example, Brønsted acid-promoted cationic cyclization of certain acetophenone (B1666503) derivatives can yield polysubstituted indenes. rsc.org Electrophilic cyclization, using reagents like iodine, provides another mild and highly regioselective route to functionalized indene derivatives from acetylenic malonates. scilit.comacs.org These methods offer alternative pathways to construct the unsaturated indene framework before the final hydrogenation and functional group manipulation steps to yield the target alcohol.
Green Chemistry Principles in this compound Synthesis
The industrial production of this compound, also known as Tricyclodecane dimethanol (TCD Alcohol DM), traditionally relies on a two-step process involving the hydroformylation of dicyclopentadiene (DCPD) followed by the hydrogenation of the resulting dialdehyde (B1249045) intermediate. The application of green chemistry principles to this synthesis aims to improve its environmental footprint by addressing key areas such as feedstock origin, catalytic efficiency, waste reduction, and energy consumption.
Renewable Feedstocks: A Shift from Petrochemical Origins
The conventional source of the primary precursor, dicyclopentadiene, is pyrolysis gasoline, a byproduct of the petrochemical industry's steam cracking process for ethylene (B1197577) production. daneshyari.com A significant advancement towards a more sustainable synthesis involves the substitution of this fossil-based feedstock with renewable alternatives. Chemical company OQ Chemicals has introduced a bio-based grade of TCD Alcohol DM, marketed as OxBalance®. organic-chemistry.org This product is manufactured using bio-circular dicyclopentadiene, which can be derived from waste and residue raw materials like used cooking oil. researchgate.net The sustainability of this approach is certified by the International Sustainability & Carbon Certification (ISCC PLUS) system, which employs a mass balance approach to trace the renewable content through the production chain. organic-chemistry.orgresearchgate.net Furthermore, research has demonstrated pathways to produce DCPD from biomass-derived compounds like furfural, which can be obtained from agricultural byproducts such as corn bran, offering a direct route from renewable plant matter to the key precursor. rsc.org
Catalysis: Enhancing Efficiency and Reusability
Catalysis is central to the synthesis of this compound, and green chemistry principles drive the development of more efficient, selective, and recyclable catalysts.
The hydroformylation step, which converts DCPD to diformyltricyclodecanes (DFTD), has been a major focus of research. While rhodium and cobalt complexes are effective catalysts, efforts are being made to improve their performance and ease of separation. One strategy involves the use of bimetallic catalysts, such as cobalt-rhodium systems supported on magnetically separable iron oxide (Fe₃O₄) nanoparticles. mdpi.com These catalysts have shown high selectivity (over 90%) towards the desired dialdehyde product and can be easily recovered from the reaction mixture using a magnet, facilitating their reuse and minimizing metal leaching into the product and waste streams. mdpi.com Another approach utilizes aqueous/organic two-phase systems. google.com In this method, a water-soluble rhodium catalyst is employed, which remains in the aqueous phase after the reaction, allowing for simple separation from the organic product phase and subsequent recycling of the catalyst solution. google.com
For the subsequent hydrogenation of the dialdehyde to the final diol product, catalysts such as Raney nickel are often used. google.com Research also shows high conversion rates using rhodium on silica (B1680970) supports (Rh/SiO₂) for the initial hydroformylation step. mdpi.com
Atom Economy and Waste Prevention
C₁₀H₁₂ (DCPD) + 2CO + 4H₂ → C₁₂H₂₀O₂ (this compound)
The theoretical atom economy for this addition reaction is 100%, as all atoms from the reactants are incorporated into the desired product. However, in practice, the formation of byproducts lowers the effective atom economy. Inefficient catalytic systems can lead to the formation of TCD-monoalcohol and hydroxymethylcyclopentane, which represent wasted material and require separation. google.com For instance, a modified cobalt-catalyzed process at high temperature (200°C) reported the formation of 11.7% TCD-monoalcohol and 14.6% hydroxymethylcyclopentane. google.com Greener catalytic strategies that offer higher selectivity towards the desired dialdehyde and final diol product are therefore crucial for improving atom economy and preventing waste.
Waste is also minimized by extending catalyst life and enabling its recycling, as demonstrated by magnetically separable and aqueous-phase catalysts. The shift to renewable feedstocks also contributes to waste prevention by reducing reliance on the extraction and processing of fossil fuels.
Reduction of Derivatives and Energy Efficiency
A key principle of green chemistry is to avoid or reduce unnecessary derivatization to minimize reaction steps, resource consumption, and waste generation. The traditional two-step synthesis of this compound involves the isolation of the intermediate dialdehyde before hydrogenation. A more advanced, "one-pot" or tandem approach combines the hydroformylation and hydrogenation reactions in a single process. Research has demonstrated the feasibility of a one-pot synthesis using a catalyst of gold nanoparticles supported on cobalt(II,III) oxide (Au/Co₃O₄). rsc.org This system successfully catalyzes the tandem reaction, achieving a selectivity of over 90% for the final diol product under relatively mild conditions (140–150 °C and 7–9 MPa). rsc.org This approach eliminates the need for separating the intermediate, thereby saving energy, reducing solvent use, and minimizing waste.
Energy efficiency is further addressed by developing catalysts that operate under milder conditions. While some conventional processes operate at high temperatures and pressures (e.g., 200°C and 15 MPa), the development of more active catalysts allows for lower energy consumption. rsc.orggoogle.com For example, the Au/Co₃O₄ tandem system operates at significantly lower pressures than some older methods. rsc.org
The following table summarizes a comparison of different catalytic approaches based on green chemistry principles.
| Catalytic Strategy | Key Green Advantage | Feedstock | Catalyst System | Conditions | Selectivity/Yield | Citation |
| Tandem Synthesis | Reduction of Derivatives, Energy Efficiency | Dicyclopentadiene | Au/Co₃O₄ | 140-150°C, 7-9 MPa | >90% Selectivity to Diol | rsc.org |
| Magnetic Catalyst | Catalyst Recyclability, Waste Prevention | Dicyclopentadiene | Co-Rh/Fe₃O₄ | 140°C, 7 MPa | 90.6% Selectivity to Dialdehyde | mdpi.com |
| Aqueous Two-Phase | Catalyst Recyclability, Safer Solvents | Dicyclopentadiene | RhCl(CO)(TPPTS)₂ | 80-120°C, 5 MPa | High activity and recyclability | google.com |
| Bio-based Feedstock | Renewable Resources | Bio-circular DCPD | Not Specified | Not Specified | ISCC PLUS Certified Product | organic-chemistry.org |
| Conventional Method | Baseline | Dicyclopentadiene | Co/tri-n-octylphosphine | 200°C, 15 MPa | 69% Yield of Diol | google.com |
Reaction Mechanisms and Transformative Chemistry of Octahydro 4,7 Methano 1h Indenemethanol
Mechanistic Investigations of Hydroxyl Group Derivatization
The primary alcohol moiety in octahydro-4,7-methano-1H-indenemethanol is a versatile handle for numerous chemical modifications. The study of its derivatization provides insight into the reactivity of the compound and allows for the synthesis of a wide range of esters, ethers, and other functionalized molecules. researchgate.netresearchgate.net
Esterification is a fundamental derivatization of the hydroxyl group. The most common method for converting this compound to its corresponding esters is the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the alcohol with a carboxylic acid.
The mechanism of Fischer esterification is a reversible, multi-step process: youtube.comyoutube.com
Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of this compound attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. youtube.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Table 1: Key Steps in Fischer Esterification of this compound
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Protonation | Carboxylic Acid + Acid Catalyst | Protonated Carboxylic Acid |
| 2 | Nucleophilic Attack | Protonated Carboxylic Acid + this compound | Tetrahedral Intermediate |
| 3 | Proton Transfer | Tetrahedral Intermediate | Isomeric Tetrahedral Intermediate with -OH₂⁺ |
| 4 | Elimination | Isomeric Tetrahedral Intermediate | Protonated Ester + Water |
The primary alcohol of this compound can be selectively oxidized to form an aldehyde or further to a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. youtube.com
Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), are typically used to stop the oxidation at the aldehyde stage, yielding octahydro-4,7-methano-1H-indene-x-carbaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, octahydro-4,7-methano-1H-indene-x-carboxylic acid. youtube.com
Conversely, the reduction of these oxidized derivatives can regenerate the parent alcohol.
Reduction of Aldehyde/Carboxylic Acid: The aldehyde and carboxylic acid derivatives can be reduced back to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is also effective for reducing the aldehyde but is generally not strong enough to reduce the carboxylic acid.
Table 2: Oxidation and Reduction Reactions
| Transformation | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Mild Oxidation | This compound | PCC | Octahydro-4,7-methano-1H-indene-x-carbaldehyde |
| Strong Oxidation | This compound | KMnO₄, H₂CrO₄ | Octahydro-4,7-methano-1H-indene-x-carboxylic acid |
| Reduction | Octahydro-4,7-methano-1H-indene-x-carbaldehyde | NaBH₄ or LiAlH₄ | This compound |
Skeletal Rearrangements and Polycyclic Cage Transformations
The rigid tricyclic framework of this compound, derived from dicyclopentadiene (B1670491), is susceptible to skeletal rearrangements, particularly under acidic conditions which can promote carbocation formation. nih.gov These transformations can lead to the formation of more stable polycyclic cage structures, such as adamantane (B196018) derivatives. nih.govchemrxiv.org
The synthesis of adamantane itself can be achieved from dicyclopentadiene through hydrogenation followed by a Lewis acid-catalyzed rearrangement. nih.gov This process involves a complex series of Wagner-Meerwein shifts. Similarly, subjecting the this compound scaffold to strong acids (Lewis or Brønsted) can initiate carbocation formation, either through dehydration of the alcohol or protonation of the saturated hydrocarbon backbone, leading to rearrangements that aim to relieve ring strain or form more stable tertiary carbocations. rsc.org These rearrangements can alter the connectivity of the cage system, potentially leading to isomers with different ring sizes or fusion patterns.
Catalytic Activation and Selective Functionalization
The selective functionalization of C–H bonds in saturated hydrocarbons is a significant challenge in synthetic chemistry. princeton.edu For the this compound scaffold, which possesses numerous C–H bonds of varying reactivity, catalytic methods offer a pathway for selective modification. researchgate.net
Drawing parallels from studies on adamantane, photocatalysis in combination with hydrogen atom transfer (HAT) catalysis presents a powerful strategy. chemrxiv.orgchemrxiv.org These methods can achieve high selectivity for specific C–H bonds, often favoring the sterically accessible or electronically activated positions. For instance, a catalyst system could be designed to selectively functionalize the tertiary C–H bonds at the bridgehead positions of the norbornane-like core. The hydroxyl group itself can act as a directing group in certain catalytic systems, guiding a metal catalyst to functionalize nearby C–H bonds. nih.gov
Radical and Pericyclic Reactions Involving the this compound Scaffold
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The this compound scaffold is the hydrogenated product of a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and an appropriate dienophile. nih.govrsc.org This inherent structural feature suggests the possibility of retro-Diels-Alder reactions under thermal conditions, which would lead to the cleavage of the molecule into its constituent diene and dienophile fragments.
Radical reactions offer another avenue for the functionalization of this saturated polycyclic system. ox.ac.uk As mentioned in the context of catalytic activation, radical-mediated processes can be initiated photochemically or thermally to abstract a hydrogen atom from the carbon skeleton, generating a carbon-centered radical. chemrxiv.org This radical intermediate can then be trapped by various reagents to install new functional groups. The selectivity of the initial hydrogen abstraction is often governed by the stability of the resulting radical, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.
Derivatives and Analogues of Octahydro 4,7 Methano 1h Indenemethanol: Synthesis and Structure Activity Relationship Studies
Synthesis of Functionalized Octahydro-4,7-methano-1H-indenemethanol Derivatives
The functionalization of this compound, also known by its trivial name TCD-alcohol M, has been a subject of interest, primarily driven by the fragrance and polymer industries. The rigid, bicyclic core of this molecule provides a unique scaffold for the synthesis of various derivatives with diverse properties.
Ester Derivatives (e.g., Acetates, Formates, Propenoates)
Esterification of this compound is a common strategy to modify its physical and chemical properties.
Acetate (B1210297) Derivatives: The synthesis of octahydro-4,7-methano-1H-indenyl acetate is typically achieved through the esterification of the parent alcohol with acetic acid or acetic anhydride. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. Industrial-scale production may employ continuous flow processes to improve efficiency and yield. The resulting acetate is noted for its pleasant woody and green aroma, with nuances reminiscent of rhubarb. acs.org
Formate (B1220265) Derivatives: The formate ester of this compound is described as possessing a woody note with an iris-like character. acs.org While specific synthesis details for this formate are not extensively documented in publicly available literature, it can be inferred that standard formylation methods would be applicable. One such method involves the reaction of tricyclo[5.2.1.02,6]dec-8-yl formate with concentrated sulfuric acid. google.com
Propenoate (Acrylate) Derivatives: The synthesis of (octahydro-4,7-methano-1H-indenyl)methyl acrylate (B77674) can be accomplished through several routes. One common method is the esterification of this compound with acryloyl chloride in the presence of an acid catalyst. Another approach involves the transesterification of methyl acrylate with the parent alcohol. These acrylate derivatives are valuable monomers in polymer chemistry, contributing to the formation of polymers with specific thermal and optical properties.
A summary of representative ester derivatives and their synthesis is presented in the table below.
| Derivative | Synthesis Method | Precursors | Catalyst/Reagents |
| Acetate | Esterification | This compound, Acetic Anhydride | p-Toluenesulfonic acid |
| Formate | Formylation | Tricyclo[5.2.1.02,6]dec-8-yl formate | Concentrated Sulfuric Acid |
| Propenoate (Acrylate) | Esterification | This compound, Acryloyl Chloride | Acid Catalyst |
| Propenoate (Acrylate) | Transesterification | This compound, Methyl Acrylate | - |
Aldehyde and Ketone Analogues
The synthesis of aldehyde and ketone analogues of this compound has been explored, particularly for their applications in the fragrance industry.
A key synthetic route to aldehyde analogues involves the hydroformylation of hexahydro-4,7-methano-indene isomers. google.com For instance, the hydroformylation of these isomers using a rhodium catalyst and syngas (a mixture of carbon monoxide and hydrogen) yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.comgoogle.com These aldehydes possess distinct floral, muguet, and aldehydic notes. google.comgoogle.com
Ketone analogues can also be prepared from the corresponding alcohol or aldehyde precursors through oxidation or other synthetic transformations.
The table below summarizes some of the synthesized aldehyde and ketone analogues.
| Analogue | Synthesis Method | Precursors | Key Reagents | Olfactory Notes |
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, Syngas | Floral, muguet google.comgoogle.com |
| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, Syngas | Aldehydic google.comgoogle.com |
Halogenated and Nitrated Derivatives
Detailed research on the direct halogenation and nitration of this compound is not extensively reported in the available scientific literature. However, general knowledge of organic synthesis suggests that such derivatizations are feasible.
Halogenated Derivatives: Halogenation of the tricyclo[5.2.1.02,6]decane skeleton can be achieved, although the reactivity can be influenced by the rigid, strained ring system. The introduction of halogen atoms would significantly alter the electronic properties and reactivity of the molecule, potentially leading to derivatives with applications in materials science or as synthetic intermediates.
Nitrated Derivatives: The nitration of the parent compound would introduce a nitro group, a strong electron-withdrawing group. This modification would drastically change the chemical properties of the molecule. The isomerization of tricyclo[5.2.1.02,6]decane can be catalyzed by nitric acid, suggesting that the ring system is susceptible to reaction under nitrating conditions. researchgate.net
Further research is required to fully explore the synthesis and properties of these halogenated and nitrated derivatives.
Elucidation of Structure-Reactivity and Structure-Function Relationships
The relationship between the molecular structure of this compound derivatives and their chemical reactivity and function is a key area of investigation, particularly in the context of fragrance chemistry and materials science.
The rigid tricyclic framework of these compounds plays a crucial role in determining their properties. The stereochemistry of substituents on this framework can significantly influence their olfactory characteristics. For example, the exo- and endo-isomers of formyl derivatives of the related tricyclo[5.2.1.02,6]decane exhibit distinct odor profiles, with the exo-isomer possessing more desirable fragrance properties.
In the realm of fragrance, subtle changes in the functional group can lead to significant differences in scent. The parent alcohol, this compound, has a camphoreous odor. google.com Its acetate ester has a woody, green scent, while the formate ester is described as having a woody, iris-like character. acs.org The aldehyde analogues, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde, present floral and muguet notes. google.comthegoodscentscompany.com This demonstrates a clear structure-function relationship where the nature of the functional group directly impacts the olfactory perception.
From a reactivity perspective, the strained tricycloalkane structure influences the stability of radicals formed at different carbon positions. Studies on the parent hydrocarbon, tricyclo[5.2.1.02,6]decane, have shown that the bond dissociation energies for C-H bonds vary depending on the carbon's position within the ring system, affecting the pathways of thermal decomposition and other reactions. acs.org
Design and Synthesis of Conformationally Restricted Analogues
The design and synthesis of conformationally restricted analogues of this compound are of interest for creating molecules with more defined three-dimensional shapes and, consequently, more specific biological or material properties. The inherent rigidity of the tricyclo[5.2.1.02,6]decane core already provides a significant degree of conformational constraint.
Further restricting the conformation can be achieved by introducing additional ring systems or bulky substituents that limit the rotational freedom of the functional groups. For example, incorporating the octahydro-4,7-methano-1H-indene moiety into larger, more complex polycyclic structures would lead to highly rigid analogues.
Future research in this area could focus on synthesizing analogues with specific spatial arrangements of functional groups to probe interactions with biological receptors or to create materials with tailored properties.
Advanced Analytical Methodologies for Characterization of Octahydro 4,7 Methano 1h Indenemethanol
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity and isomeric composition of Octahydro-4,7-methano-1H-indenemethanol. Due to its complex three-dimensional structure, this compound can exist as various stereoisomers, the separation of which is critical for understanding its chemical and physical properties.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methodologies for similar aliphatic and alicyclic alcohols can be adapted.
For purity analysis, a reversed-phase HPLC method would be a suitable starting point. A C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a refractive index detector (RID) or, for enhanced sensitivity after derivatization, a UV-Vis detector.
Gel Permeation Chromatography (GPC), a subset of HPLC, is utilized for the analysis of polymers. In the context of materials science, where this compound is used as a monomer, GPC is employed to determine the molecular weight distribution of the resulting copolymers. For instance, the analysis of copolymers incorporating this monomer has been performed using a high-pressure liquid chromatography pump and a refractive index detector. molnar-institute.comgcms.cz The separation is typically carried out using a series of Styragel columns with tetrahydrofuran (B95107) as the eluent. molnar-institute.comgcms.cz
For the analysis of potential isomeric impurities, chiral HPLC can be employed. Polysaccharide-based chiral stationary phases have proven effective for separating the enantiomers of various alcohols. The development of a chiral HPLC method for this compound would likely involve screening different chiral columns and mobile phase compositions to achieve optimal separation of its stereoisomers.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications and Retention Indices
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds and is particularly well-suited for the characterization of fragrance ingredients like this compound. shodex.com GC, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides high-resolution separation and sensitive detection.
A key aspect of GC analysis for compound identification is the use of retention indices (RI), such as Kovats or Linear Retention Indices. scholarsresearchlibrary.comaps.orgresearchgate.net These indices normalize retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of data and aiding in the identification of isomers, which often have very similar mass spectra. scholarsresearchlibrary.com The retention index of a compound is dependent on its volatility and its interaction with the stationary phase of the GC column. scholarsresearchlibrary.com
For the analysis of this compound and its isomers, a non-polar or a medium-polarity capillary column would be appropriate. The choice of stationary phase can significantly affect the separation of closely related isomers. While specific retention indices for this compound are not readily found in literature, they can be experimentally determined by running a sample containing the compound and a homologous series of n-alkanes under defined temperature-programmed conditions.
Table 2: Predicted Gas Chromatography Retention Indices for this compound Isomers on Different Stationary Phases
| Isomer | Stationary Phase | Predicted Retention Index (LRI) |
| endo-Octahydro-4,7-methano-1H-indenemethanol | DB-5 (5% Phenyl-methylpolysiloxane) | ~1450 |
| exo-Octahydro-4,7-methano-1H-indenemethanol | DB-5 (5% Phenyl-methylpolysiloxane) | ~1465 |
| endo-Octahydro-4,7-methano-1H-indenemethanol | DB-WAX (Polyethylene glycol) | ~1980 |
| exo-Octahydro-4,7-methano-1H-indenemethanol | DB-WAX (Polyethylene glycol) | ~2000 |
Note: The retention indices in this table are illustrative and based on the expected elution behavior of alicyclic alcohols.
Spectroscopic Methods for Structural Assignment
Spectroscopic methods provide detailed information about the molecular structure of a compound, confirming the identity and arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
For this compound, the ¹H NMR spectrum would be complex due to the numerous, often overlapping, signals from the alicyclic protons. The signals for the protons on the carbon bearing the hydroxyl group and the methylene (B1212753) protons of the methanol substituent would likely appear in distinct regions of the spectrum.
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group would have a characteristic chemical shift in the range of 60-70 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for definitively assigning the complex proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. When coupled with Gas Chromatography (GC-MS), it is a highly effective method for identifying components in a mixture.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of an alicyclic alcohol, with initial loss of a water molecule (M-18) being a prominent feature. Subsequent fragmentation would likely involve the cleavage of the tricyclic ring system, leading to a series of smaller fragment ions. The fragmentation pattern can be instrumental in distinguishing between different isomers.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 148 | [M - H₂O]⁺ |
| 133 | [M - H₂O - CH₃]⁺ |
| 107 | [C₈H₁₁]⁺ |
| 93 | [C₇H₉]⁺ |
| 79 | [C₆H₇]⁺ |
Note: The fragmentation data in this table is hypothetical and based on the expected fragmentation of similar alicyclic alcohols.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the saturated ring system. The C-O stretching vibration would be expected to appear in the 1000-1200 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations would also be prominent in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the tricyclic core, providing a unique fingerprint for the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
While synonyms for this compound, such as Tricyclo[5.2.1.02,6]dec-3-ylmethanol and TCD-alcohol M, are recognized, a comprehensive search of crystallographic databases and scientific publications did not yield any specific single-crystal X-ray diffraction data for this compound. chemspider.comnih.govthegoodscentscompany.com
For related tricyclo[5.2.1.02,6]decane structures, X-ray diffraction has been successfully employed to elucidate their molecular and crystal structures. For instance, the analysis of 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one provided detailed crystal data, including its orthorhombic space group (Pna21) and unit cell dimensions (a = 13.134(6) Å, b = 6.336(3) Å, c = 9.999(4) Å). mdpi.com This highlights the capability of the technique to define the stereochemistry and packing of such rigid bicyclic systems. mdpi.com
The definitive determination of the solid-state structure of this compound would require a single-crystal X-ray diffraction experiment. Such an analysis would provide the following key parameters:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
This table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis. The values are currently undetermined as no public data is available.
The acquisition of these data would allow for the unambiguous assignment of the compound's stereoisomers and a detailed understanding of its intermolecular interactions in the solid state. Without such an experimental determination, the precise solid-state architecture of this compound remains unconfirmed.
Theoretical and Computational Investigations of Octahydro 4,7 Methano 1h Indenemethanol
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic configuration, bonding characteristics, and energy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.netjcchems.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.
For a molecule such as Octahydro-4,7-methano-1H-indenemethanol, DFT calculations would be instrumental in predicting a range of ground-state properties. These include:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment.
Vibrational Frequencies: Predicting the infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule. This can aid in the experimental identification and characterization of the compound.
While specific DFT studies on this compound are not widely available in published literature, DFT has been successfully applied to its parent hydrocarbon structure and to simpler alcohols like methanol (B129727) to understand their properties. ed.ac.uk For instance, studies on liquid methanol have used DFT to evaluate structural properties and dipole moments. ed.ac.uk
Table 1: Potential Applications of DFT for this compound
| Property | Description |
| Optimized Molecular Structure | Predicts precise bond lengths, bond angles, and dihedral angles for the endo and exo isomers. |
| HOMO-LUMO Gap | Indicates the molecule's electronic excitability and kinetic stability. |
| Electron Density Distribution | Visualizes electron-rich and electron-poor regions, highlighting the polar hydroxyl group. |
| Dipole Moment | Quantifies the overall polarity of the molecule, arising from its asymmetric structure and the -OH group. |
| Simulated IR Spectrum | Calculates vibrational frequencies (e.g., O-H stretch, C-H stretch) to compare with experimental data. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. nih.gov These methods are generally more computationally demanding than DFT but can achieve higher accuracy, often referred to as "chemical accuracy" (typically within 1 kcal/mol of experimental values). researchgate.net
High-level ab initio methods, such as Coupled Cluster (e.g., CCSD(T)) or composite methods (e.g., W1X-1), are considered the gold standard for predicting thermochemical properties. researchgate.netnih.gov For this compound, these methods could provide highly reliable predictions for:
Standard Enthalpy of Formation (ΔfH°)
Atomization Energy
Ionization Potential and Electron Affinity
Such high-accuracy data is crucial for creating benchmark databases used to develop and validate more computationally efficient methods like DFT and molecular mechanics force fields. nih.gov While comprehensive ab initio studies specifically targeting this molecule are not prominent in literature, the methodologies have been extensively validated on a vast range of organic molecules, including alcohols, demonstrating their predictive power. nih.govarxiv.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations bridge the gap between static quantum mechanical pictures and the dynamic behavior of molecules in various environments.
Endo/Exo Isomerism: The parent dicyclopentadiene (B1670491) exists as two stable stereoisomers, endo and exo. This isomerism is carried through to the hydrogenated product. wikipedia.org The exo isomer is generally the more thermodynamically stable form. wikipedia.org
Rotation of the Hydroxymethyl Group: The single C-C bond connecting the hydroxymethyl (-CH2OH) substituent to the tricyclic core allows for rotation.
Conformational analysis, typically performed using molecular mechanics (MM) or DFT, can map the potential energy surface as a function of the key dihedral angles. This analysis would identify the lowest energy (most stable) conformations and the energy barriers to rotation, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
The presence of a hydroxyl (-OH) group makes this compound a polar molecule capable of forming hydrogen bonds. Molecular dynamics (MD) simulations are particularly well-suited for studying these interactions. nih.gov In an MD simulation, the motion of every atom in a system is calculated over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces.
An MD simulation of this compound in a condensed phase (e.g., as a pure liquid) would reveal:
Hydrogen Bonding Networks: It would show how individual molecules orient themselves to act as both hydrogen bond donors (from the -OH hydrogen) and acceptors (at the oxygen lone pairs).
Radial Distribution Functions: These functions would quantify the average distance and coordination number between different atom pairs (e.g., oxygen-oxygen), providing a detailed picture of the liquid structure.
Aggregation Behavior: The simulation would illustrate how the bulky, nonpolar hydrocarbon cages pack together, influenced by the directional hydrogen bonding of the hydroxyl groups. This interplay between van der Waals forces and hydrogen bonding dictates many of the macroscopic properties of the substance. Quantum mechanical studies on water-methanol complexes have highlighted the delicate balance of forces that determine hydrogen bond configurations. nih.gov
Reaction Pathway Modeling and Transition State Characterization
This compound is synthesized from dicyclopentadiene (DCPD) via hydrogenation and subsequent functionalization. wikipedia.orgrsc.org Computational chemistry can model the reaction pathways of these transformations, identify intermediate structures, and characterize the high-energy transition states that control the reaction rates.
The core saturated skeleton is formed by the complete hydrogenation of DCPD. This reaction proceeds in a stepwise manner, first hydrogenating one double bond to form dihydrodicyclopentadiene (B10047) (DHDCPD) and then the second to form tetrahydrodicyclopentadiene (B3024363) (THDCPD), the parent alkane of the target molecule. acs.org
DCPD → DHDCPD → THDCPD
Kinetic studies of this catalytic hydrogenation have been performed, and computational modeling using DFT can complement these experiments. acs.orgresearchgate.net By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies for each step. The Langmuir-Hinshelwood mechanism is often proposed for this type of heterogeneous catalytic reaction. acs.orgresearchgate.net
Table 2: Experimental Activation Energies for the Stepwise Hydrogenation of Dicyclopentadiene (DCPD) acs.orgresearchgate.net
| Reaction Step | Catalyst | Activation Energy (Ea) | Reference |
| DCPD → DHDCPD | Pd/C | 3.19 kJ/mol | acs.org |
| DHDCPD → THDCPD | Pd/C | 31.69 kJ/mol | acs.org |
| DCPD → DHDCPD | Pd/C | 22.86 kJ/mol | researchgate.net |
| DHDCPD → THDCPD | Pd/C | 41.21 kJ/mol | researchgate.net |
Chemoinformatics and QSAR Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern chemistry for the prediction of physicochemical properties, biological activities, and environmental fate of chemical compounds. These methodologies are particularly valuable in the fragrance industry for designing new molecules with desired odor characteristics and for assessing the safety of existing and novel fragrance ingredients. nih.gov For a molecule such as this compound, these approaches can provide significant insights into its behavior without the need for extensive experimental testing. researchgate.net
The core principle of these methods lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, is directly related to its properties and activities. By establishing a mathematical relationship for a set of known compounds, the properties of new or untested molecules can be predicted.
Detailed Research Findings
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of fragrance compounds, particularly those with woody and ambergris notes, has been the subject of such computational studies. acs.orgresearchgate.net Research in this area often employs a combinatorial QSAR approach, which explores various combinations of molecular descriptor sets and statistical modeling techniques to build robust and predictive models. acs.orgresearchgate.netacs.org
These studies typically involve the following steps:
Data Set Curation: A diverse set of molecules with known activity (e.g., odor intensity, biodegradability) is compiled. researchgate.netacs.org
Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometrical descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).
Model Development: Statistical methods such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Classification and Regression Trees (CART) are used to create a mathematical model correlating the descriptors with the activity. researchgate.netacs.org
Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with an independent set of compounds. acs.org
For instance, QSAR models have been successfully developed to predict the ready biodegradability of fragrance materials, which is a critical environmental endpoint. researchgate.net These models help in identifying persistent or biodegradable fragrances early in the development process. Similarly, combinatorial QSAR has been applied to model the odor intensity of ambergris fragrance compounds, a class to which derivatives of dicyclopentadiene are structurally related. acs.orgresearchgate.net
Chemoinformatic Data for this compound
Chemoinformatics involves the storage, retrieval, and analysis of chemical information. For a given compound, a multitude of molecular descriptors can be calculated to provide a numerical representation of its structure. These descriptors are fundamental inputs for any QSAR model. Below is a table of representative chemoinformatic descriptors for this compound.
| Descriptor Type | Descriptor Name | Calculated Value | Description |
| Constitutional | Molecular Weight | 166.26 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Formula | C11H18O | The elemental composition of the molecule. | |
| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. | |
| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. | |
| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų | The surface area of polar atoms, related to hydrogen bonding capacity and membrane permeability. |
| Zagreb Index | 46 | A molecular descriptor that reflects the branching of the molecular skeleton. | |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | 2.8 - 3.2 (est.) | A measure of the molecule's lipophilicity, influencing its environmental distribution and absorption. |
| Hydrogen Bond Donors | 1 | The number of atoms capable of donating a hydrogen atom to a hydrogen bond. | |
| Hydrogen Bond Acceptors | 1 | The number of atoms capable of accepting a hydrogen atom to form a hydrogen bond. | |
| Geometrical | Molecular Volume | ~160 ų (est.) | The three-dimensional space occupied by the molecule. |
Note: Some values are estimated based on computational models and may vary depending on the calculation method.
Application in QSAR Models
The descriptors listed in the table above would serve as the independent variables in a QSAR model for predicting a specific property of this compound. For example, in a QSAR model for fragrance perception, descriptors like LogP, molecular shape, and the presence of a hydroxyl group (as indicated by Hydrogen Bond Donor/Acceptor counts and TPSA) would likely be significant variables.
A hypothetical QSAR model for odor intensity might take the form:
Odor Intensity = c₀ + (c₁ × LogP) + (c₂ × TPSA) + (c₃ × Molecular Volume) + ...
Where 'c' represents the coefficients determined from the statistical fitting process. The goal of a combinatorial QSAR approach is to find the best combination of descriptors and modeling algorithms to create a statistically robust and highly predictive model. acs.org Such models are invaluable for screening virtual libraries of related compounds to identify new fragrance candidates with potentially superior properties.
Applications in Advanced Material Science and Polymer Chemistry
Monomer and Cross-linking Agent in Polymer Synthesis
Octahydro-4,7-methano-1H-indenemethanol is primarily utilized as a monofunctional monomer in polymer synthesis. When converted to its acrylate (B77674) or methacrylate (B99206) ester, it can readily participate in free-radical polymerization. Its primary role is to introduce the rigid tricyclodecane moiety as a pendant group on the polymer backbone. This structure significantly influences the final properties of the polymer.
In acrylic and methacrylic polymer systems, the acrylate or methacrylate of this compound is a key comonomer. nih.gov These polymer systems are valued for their excellent weather resistance, high gloss, and color retention. core.ac.uk The incorporation of the bulky tricyclodecane group can enhance several properties of the resulting acrylic or methacrylic polymer. Due to its rigid structure, it can increase the glass transition temperature (Tg) of the polymer, making the material harder and more heat-resistant. This is in contrast to long-chain alkyl acrylates which tend to produce softer, more flexible polymers. core.ac.uk
The use of this compound and its derivatives allows for the creation of specialty polymer architectures with tailored properties. By combining it with other monomers, copolymers with specific performance characteristics can be designed. For instance, in the development of advanced coatings and adhesives, this monomer can be copolymerized with flexible monomers to create polymers that are both hard and tough.
Methods of controlled free-radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), can be employed to create well-defined polymer architectures with narrow molecular weight distributions when using monomers like the acrylate of this compound. researchgate.netresearchgate.net This control over the polymer structure allows for the fine-tuning of properties for specific applications. For example, comb copolymers, where the tricyclodecane moiety is part of the side chain, can be synthesized to modify surface properties. nih.gov
Functional Components in Coatings and Polymeric Matrix Systems
In coatings and polymeric matrix systems, the acrylate and methacrylate derivatives of this compound are valuable functional components. nih.gov Their incorporation into coating formulations, even in small amounts (typically 0.1 to 2 wt.%), can significantly improve surface properties such as leveling, slip, and scratch resistance. researchgate.netresearchgate.net The bulky cycloaliphatic structure helps to create a smoother, more uniform surface, reducing waviness or "orange-peel" effects. researchgate.netresearchgate.net
These monomers are used in a variety of coating systems, including solvent-borne, water-borne, and UV-curable formulations. paint.orgnih.govjchemrev.com In UV-curable systems, the acrylate or methacrylate group provides the necessary reactivity for rapid curing under ultraviolet light. The resulting cross-linked network benefits from the rigidity and thermal stability imparted by the tricyclodecane structure.
The following table illustrates the effect of incorporating a representative cycloaliphatic methacrylate monomer on the properties of a coating formulation.
| Property | Standard Acrylic Coating | Acrylic Coating with Cycloaliphatic Methacrylate |
| Pencil Hardness | H | 3H |
| Adhesion (Cross-hatch) | 4B | 5B (Excellent) |
| Impact Resistance (inch-lbs) | 20 | 40 |
| Gloss (60°) | 85 | 92 |
This table presents representative data for a typical cycloaliphatic methacrylate monomer to illustrate the expected effects, as specific data for this compound was not available in the reviewed literature.
Integration into Nanostructured Materials and Composites
The use of monomers like this compound is also being explored in the development of nanostructured materials and composites. The incorporation of nanoparticles into a polymer matrix can enhance properties like mechanical strength and thermal stability. The choice of monomers in the polymer matrix is crucial for achieving good dispersion of the nanofillers and strong interfacial adhesion.
The hydrophobic and rigid nature of the tricyclodecane moiety can be advantageous in creating compatible interfaces with certain types of nanoparticles. In the formulation of nanocomposite coatings, for example, a well-dispersed nanofiller within a polymer matrix containing cycloaliphatic monomers can lead to enhanced barrier properties, improved scratch resistance, and increased durability. Various methods are used to integrate nanoparticles into polymer matrices, including in-situ polymerization, solution mixing, and melt blending. mdpi.comnih.govnih.gov The presence of monomers like the acrylate of this compound during in-situ polymerization can influence the final morphology and properties of the nanocomposite.
Engineering of Material Properties via this compound Incorporation
The incorporation of this compound into polymers provides a versatile tool for engineering material properties. The key to its effectiveness lies in its rigid, bulky, and hydrophobic tricyclic structure.
Mechanical Properties: The rigid nature of the tricyclodecane group generally leads to an increase in the modulus and hardness of the resulting polymer. By copolymerizing it with softer, more flexible monomers, a balance of stiffness and toughness can be achieved. This is particularly important in applications like protective coatings and structural adhesives.
Thermal Properties: The introduction of the bulky cycloaliphatic ring restricts the mobility of the polymer chains, which typically results in a higher glass transition temperature (Tg). This enhances the thermal stability of the material, allowing it to be used in applications where it may be exposed to elevated temperatures.
Optical Properties: In many applications, particularly in coatings and optical materials, high transparency is required. Polymers based on cycloaliphatic monomers like the acrylate of this compound are known for their excellent optical clarity and resistance to yellowing upon exposure to UV light.
Adhesion: The chemical structure of this monomer can also contribute to improved adhesion to various substrates, a critical property for coatings and adhesives.
The table below summarizes the expected impact of incorporating (Octahydro-4,7-methano-1H-indenyl)methyl acrylate on the properties of a base acrylic polymer.
| Property | Expected Impact | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid tricyclic structure restricts polymer chain mobility. |
| Hardness and Modulus | Increase | The bulky, stiff pendant group reinforces the polymer matrix. |
| Flexibility | Decrease | Increased rigidity reduces the ability of polymer chains to move past one another. |
| Refractive Index | Increase | The dense cycloaliphatic structure can lead to a higher refractive index. |
| Water Absorption | Decrease | The hydrophobic nature of the hydrocarbon-rich tricyclodecane ring repels water. |
| Chemical Resistance | Improvement | The cross-linked density and hydrophobicity can improve resistance to certain chemicals. |
This table is based on general principles of polymer science and data for similar cycloaliphatic monomers, as specific quantitative data for this compound was not available in the reviewed literature.
Environmental Chemistry and Biodegradation Studies of Octahydro 4,7 Methano 1h Indenemethanol
Microbial Degradation Pathways of Related Bridged Polycyclic Compounds
The microbial degradation of bridged polycyclic compounds like dicyclopentadiene (B1670491) (DCPD) is a complex process often requiring the synergistic action of microbial consortia. nih.gov Studies have shown that while single microbial isolates may not readily mineralize DCPD, mixed cultures from various environmental sources can degrade it to carbon dioxide and oxygenated intermediates. nih.gov The biodegradation of DCPD, a structural precursor to Octahydro-4,7-methano-1H-indenemethanol, has been observed in field studies of contaminated soil, indicating that biological oxidation by microorganisms is a significant removal pathway. nih.gov
The degradation of these complex molecules is often stimulated by specific environmental conditions. For instance, DCPD degradation in soil is enhanced by decreasing the bulk soil density and by the addition of essential nutrients like nitrogen and phosphorus. nih.govresearchgate.net This suggests that bioremediation strategies for sites contaminated with such compounds could be optimized through nutrient amendment and soil aeration.
Furthermore, the degradation of recalcitrant compounds like DCPD may occur via cometabolism. nih.govresearchgate.net This is a process where microorganisms degrading one compound produce enzymes that fortuitously degrade another compound that they cannot use as a primary energy source. The presence of more easily degradable aromatic hydrocarbons has been observed to be beneficial for DCPD degradation, supporting the theory of a cometabolic process. nih.govresearchgate.net
The initial steps in the aerobic bacterial degradation of polycyclic aromatic hydrocarbons (PAHs), which share some structural similarities with the compound of interest, typically involve dioxygenase enzymes. researchgate.net These enzymes introduce hydroxyl groups into the aromatic rings, leading to the formation of dihydrodiols. researchgate.net Subsequent enzymatic reactions lead to ring cleavage and further breakdown into simpler molecules that can enter central metabolic pathways. researchgate.net For instance, bacteria from the genera Pseudomonas and Mycobacterium are known to degrade PAHs through hydroxylation and ring-cleavage pathways. slideshare.net While this compound is an alcohol and not an aromatic hydrocarbon, the initial oxidative steps for its alicyclic ring structure could involve similar monooxygenase or dioxygenase enzymes, leading to hydroxylated intermediates.
Environmental Fate in Aqueous and Terrestrial Systems
The environmental fate of a chemical is governed by processes such as sorption, transport, and degradation. For this compound, its behavior in aqueous and terrestrial systems can be inferred from its structure and data on related compounds.
Sorption: The sorption of a chemical to soil and sediment particles influences its mobility and bioavailability. This process is dependent on the chemical's properties and the characteristics of the soil, such as organic carbon content and clay mineralogy. au.dk Chemicals with high sorption potential are less likely to leach into groundwater but may persist in the soil matrix. The sorption of alcohol ethoxylates, which contain both polar alcohol and nonpolar hydrocarbon moieties, is dominated by adsorption to mineral surfaces. nih.gov Given the structure of this compound, with its nonpolar polycyclic backbone and polar methanol (B129727) group, it is expected to exhibit some degree of sorption to soil organic matter and clay surfaces. The Freundlich model is often used to describe the nonlinear sorption of organic compounds to soil. nih.gov
Mobility and Leaching: The mobility of a compound in soil is inversely related to its sorption. Compounds that are not strongly sorbed can be transported with water flow, potentially contaminating groundwater. au.dk The presence of dicyclopentadiene derivatives has been detected in groundwater at a former manufacturing site, indicating that such bridged polycyclic compounds can be mobile in the subsurface. nih.gov However, the alcohol functional group in this compound may increase its water solubility compared to the parent hydrocarbon, potentially affecting its mobility.
Persistence in Soil and Water: The persistence of a compound is determined by its susceptibility to degradation processes. Field studies on dicyclopentadiene (DCPD) in contaminated soil showed that biodegradation contributed significantly to its removal. nih.gov However, the process can be slow. The addition of nutrients and decreasing soil density were found to stimulate DCPD degradation. nih.govresearchgate.net In aquatic systems, the fate of chemicals is influenced by factors like microbial activity, water chemistry, and sunlight. mdpi.com While specific half-life data for this compound is unavailable, studies on its precursor DCPD suggest it is poorly degraded in water and soil, with estimated half-lives of several years if not for volatilization. nih.gov
Methodologies for Assessing Biodegradation Potential
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used to assess the biodegradability of chemical substances. bpcinstruments.com.cnnih.goveurofins.com These tests provide a framework for evaluating a chemical's potential to be broken down by microorganisms under specific conditions.
The OECD has established a tiered system for biodegradability testing:
Ready Biodegradability Tests (OECD 301 series, OECD 310): These are stringent screening tests that expose the test substance to a low concentration of microorganisms from sources like wastewater treatment plants. bpcinstruments.com.cnconcawe.eu A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% biodegradation) within a 28-day period and often within a "10-day window". nih.govconcawe.eu Passing this test suggests the chemical will undergo rapid and ultimate degradation in the environment. concawe.eu
Inherent Biodegradability Tests (OECD 302 series): These tests use a higher concentration of microorganisms and more favorable conditions to assess if a chemical has the potential to biodegrade, even if it does so slowly. nih.goveurofins.com
Simulation Tests (e.g., OECD 307, 308, 309): These tests are designed to simulate environmental compartments like soil, aquatic sediment systems, or surface water to determine a biodegradation rate under more realistic conditions. eurofins.comecetoc.org
The choice of method depends on the properties of the test substance. For a compound like this compound, which is a non-volatile organic compound, several OECD 301 methods could be applicable. The Manometric Respirometry Test (OECD 301F) is suitable for both soluble and insoluble non-volatile substances and measures oxygen consumption over time. bpcinstruments.com.cn The CO2 Evolution Test (OECD 301B) measures the carbon dioxide produced during biodegradation. bpcinstruments.com.cn
The table below outlines some of the common OECD tests for assessing ready biodegradability.
| OECD Guideline | Test Name | Measured Parameter | Applicability Notes |
|---|---|---|---|
| 301A | DOC Die-Away | Dissolved Organic Carbon (DOC) | Suitable for water-soluble, non-volatile substances. bpcinstruments.com.cn |
| 301B | CO2 Evolution (Modified Sturm Test) | CO2 Production | Suitable for poorly soluble and volatile substances. bpcinstruments.com.cn |
| 301D | Closed Bottle | Biochemical Oxygen Demand (BOD) | Suitable for soluble and volatile substances. bpcinstruments.com.cn |
| 301F | Manometric Respirometry | Biochemical Oxygen Demand (BOD) | Suitable for soluble and insoluble, non-volatile substances. bpcinstruments.com.cn |
| 310 | CO2 in Sealed Vessels (Headspace Test) | CO2 Production | Suitable for volatile substances. nih.gov |
Photodegradation and Chemical Degradation Mechanisms
In addition to biological processes, chemical and photochemical degradation can contribute to the transformation of organic compounds in the environment.
Photodegradation: This process, also known as photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The efficiency of direct photolysis depends on the molecule's ability to absorb light at relevant wavelengths and the quantum yield of the reaction. For polycyclic aromatic hydrocarbons (PAHs), photodegradation can be a significant fate process. nih.govresearchgate.net However, the efficiency of this process can be much lower in hydrophobic media like oil films compared to aqueous systems. nih.gov this compound, being a saturated polycyclic compound, is not expected to absorb sunlight strongly and therefore, direct photolysis is likely to be a slow degradation pathway.
Indirect photodegradation can also occur, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidants that can react with a wide range of organic compounds.
Chemical Degradation: Abiotic degradation can also occur through chemical reactions in the environment. One important process is the Fenton reaction, which involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide (H2O2) and ferrous iron (Fe2+). elsevierpure.com This process can effectively degrade a wide range of persistent organic pollutants, including PAHs. elsevierpure.com While the standard Fenton reaction requires acidic conditions (pH 2-3), modified Fenton reactions using chelating agents can operate at near-neutral pH, making them more compatible with biological systems. elsevierpure.com It is conceivable that under specific environmental conditions where both iron and sources of peroxide are present, the bridged polycyclic structure of this compound could be susceptible to oxidation by Fenton-like chemistry.
Hydrolysis, the reaction with water, is another potential chemical degradation pathway. However, this is typically significant for compounds with functional groups such as esters, amides, or halogens. The carbon-carbon and carbon-oxygen single bonds in this compound are generally stable to hydrolysis under normal environmental pH conditions.
Emerging Research Frontiers and Future Prospects for Octahydro 4,7 Methano 1h Indenemethanol
Innovative Synthetic Methodologies
The synthesis of octahydro-4,7-methano-1H-indenemethanol and its derivatives is evolving beyond traditional methods, with a focus on efficiency, selectivity, and scalability. A key precursor for this family of compounds is dicyclopentadiene (B1670491) (DCPD), which is readily available from the steam cracking of hydrocarbons. mdpi.com
One innovative approach that holds promise is the use of continuous flow chemistry . This technique has been successfully employed for the in situ cracking of dicyclopentadiene and subsequent Diels-Alder reactions to produce norbornadienes. researchgate.net This methodology offers significant advantages in terms of safety, scalability, and reaction control, and could conceivably be adapted for the continuous synthesis of the tricyclodecane skeleton of this compound.
Furthermore, hydroformylation represents a powerful tool for the functionalization of the dicyclopentadiene backbone. A patented process for the production of 3(4),8(9)-dihydroxymethyl-tricyclo[5.2.1.02.6]decane (a related diol known as TCD Alcohol DM) involves a two-stage hydroformylation of dicyclopentadiene followed by hydrogenation. google.com This demonstrates a sophisticated method for introducing hydroxymethyl groups, which is directly relevant to the synthesis of the target molecule.
The synthesis of complex derivatives based on related tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane structures has also been reported, starting from norbornene. nih.gov These synthetic routes, which involve steps like the addition of dichloroketene (B1203229) and subsequent reduction, highlight the versatility of the bridged-ring systems and the potential for creating a diverse range of functionalized molecules. nih.gov
| Synthetic Approach | Key Features | Potential Application for Target Molecule | Reference |
| Continuous Flow Chemistry | In situ cracking of DCPD, enhanced safety and scalability. | Continuous production of the tricyclodecane core. | researchgate.net |
| Hydroformylation | Direct introduction of formyl groups, followed by hydrogenation to alcohols. | A direct and efficient route to introduce the methanol (B129727) group. | google.com |
| Multi-step synthesis from Norbornene | Versatile route to related bridged-ring systems. | Creation of novel derivatives of this compound. | nih.gov |
Advanced Spectroscopic and Imaging Techniques for Characterization
The detailed structural elucidation and characterization of complex molecules like this compound and its derivatives are crucial for understanding their properties and function. While standard techniques like NMR and mass spectrometry provide fundamental structural information, advanced methods are necessary for a deeper understanding, particularly when these molecules are incorporated into larger systems or materials.
A range of advanced techniques could be employed for more in-depth characterization. mdpi.com For instance, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be invaluable for unambiguously assigning the proton and carbon signals of the complex tricyclic framework. For materials applications, solid-state NMR could provide insights into the mobility and conformation of the molecule within a polymer matrix.
When incorporated into multifunctional materials, advanced imaging techniques would be essential. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , could be used to study the morphology and elemental distribution of materials containing this compound. mdpi.com For optical materials, techniques like Atomic Force Microscopy (AFM) would be critical for characterizing surface topology and roughness at the nanoscale.
| Technique | Potential Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex proton and carbon spectra. |
| Solid-State NMR | Conformation and dynamics within a solid matrix (e.g., polymer). |
| SEM/TEM with EDX | Morphology and elemental mapping of composite materials. |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography and roughness of optical materials. |
Synergistic Applications in Multi-functional Materials
The rigid and bulky tricyclodecane structure of this compound imparts desirable properties such as thermal stability, which makes it and its derivatives attractive for applications in multi-functional materials. specialchem.com
A closely related compound, Tricyclodecane Dimethanol (TCD Alcohol DM) , is already marketed as a high-performance monomer for various resins. specialchem.comspecialchem.com It is used to produce polyester (B1180765) and epoxy resins with excellent thermal stability, low shrinkage, and superior mechanical and optical properties. specialchem.com A significant application is in the formulation of BPA-free coatings for food and beverage cans, where it serves as a safer alternative to bisphenol A. specialchem.com These applications suggest a strong potential for this compound to be used as a monofunctional modifier in similar polymer systems, where it could control cross-linking density and impart specific surface properties.
Furthermore, research has shown that incorporating tricycloalkyl groups into methacrylate (B99206) polymers can significantly enhance their thermal stability, mechanical strength, and transparency, while also lowering water absorption and the dielectric constant. researchgate.net This makes such polymers promising candidates for high-value applications in microelectronics and optoelectronics . researchgate.net The adamantane (B196018) moiety, which shares structural similarities with the tricyclodecane core, has also been explored for creating multifunctional scaffolds for biomedical applications. colab.ws
The overarching concept of multifunctional materials involves integrating distinct functions, such as load-bearing and energy storage or sensing, into a single material system. researchgate.net The incorporation of the robust tricyclodecane core from molecules like this compound can contribute to the mechanical integrity of such advanced materials.
| Application Area | Role of Tricyclodecane Structure | Potential Product | Reference |
| High-Performance Coatings | Enhances thermal stability, adhesion, and scratch resistance. | BPA-free can coatings, protective automotive coatings. | specialchem.comspecialchem.com |
| Microelectronics & Optoelectronics | Improves thermal stability, transparency, and dielectric properties of polymers. | Photoresist polymers, optical plastics. | researchgate.net |
| Advanced Composites | Provides a rigid building block for creating robust material systems. | Lightweight structural components with integrated functionalities. | researchgate.net |
Theoretical Predictions Driving Experimental Discovery
Computational chemistry and theoretical predictions are increasingly becoming indispensable tools in guiding the synthesis and application of new molecules. In silico studies can predict physicochemical properties, reactivity, and biological activity, thereby saving significant time and resources in the laboratory.
For example, the SwissADME online web tool has been used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel bicyclo[2.2.1]heptane derivatives, indicating their potential as orally bioavailable compounds. nih.gov Such predictions are crucial in the early stages of drug discovery and development. Molecular docking studies on these compounds have also helped to elucidate their potential interactions with biological targets. nih.govresearchgate.net
Density Functional Theory (DFT) is another powerful computational method that has been employed to study the chemical reactivity of molecules. nih.gov For instance, DFT calculations have been used to compare the reactivity of different organosulfur compounds from garlic, providing insights into their antioxidant mechanisms. nih.gov Similar theoretical studies on this compound could predict its reactivity, stability, and electronic properties, guiding its application in areas like materials science. By modeling its interaction with polymer chains or surfaces, researchers could predict its effect on material properties before embarking on experimental synthesis.
| Theoretical Method | Predicted Properties | Impact on Research | Reference |
| SwissADME | Physicochemical properties, pharmacokinetics (ADME). | Guides the design of molecules with drug-like properties. | nih.govresearchgate.net |
| Molecular Docking | Binding affinity and interactions with biological targets. | Identifies potential therapeutic applications. | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Chemical reactivity, electronic structure, stability. | Predicts behavior in chemical reactions and as a material component. | nih.gov |
Sustainable and Biorenewable Synthesis Pathways
The principles of green chemistry are driving a paradigm shift towards more sustainable and environmentally friendly chemical processes. rsc.org This is particularly relevant for the synthesis of compounds derived from dicyclopentadiene, which is traditionally sourced from fossil fuels. mdpi.com
A key area of emerging research is the production of the cyclopentadiene (B3395910) precursor from biorenewable sources. Lignocellulosic biomass, the most abundant biopolymer on Earth, is a promising feedstock for producing a wide range of chemical building blocks, including those that can be converted to hydrocarbon biofuels and potentially to cyclopentadiene. researchgate.net For instance, a sustainable route to produce methylcyclopentadiene (B1197316) from 2,5-hexanedione, a bio-based platform chemical, has been developed. researchgate.net
The development of greener synthetic methodologies is also crucial. This includes the use of biodegradable and non-toxic solvents, such as Cyrene™, which is derived from cellulose (B213188) and offers an alternative to hazardous solvents like DMF and DMSO. unimi.it The use of green oxidants, as demonstrated in the synthesis of the monomer dihydrocarvide from citrus peels, is another important strategy to reduce the environmental impact of chemical reactions. digitellinc.com
| Sustainable Approach | Description | Example | Reference |
| Biorenewable Feedstocks | Using biomass instead of fossil fuels as the starting material. | Synthesis of methylcyclopentadiene from bio-based 2,5-hexanedione. | researchgate.net |
| Green Solvents | Replacing hazardous and toxic solvents with environmentally benign alternatives. | Using Cyrene™ (derived from cellulose) in chemical reactions. | unimi.it |
| Green Oxidants | Employing oxidants that have minimal environmental impact. | Use of oxone for the Baeyer-Villiger oxidation of dihydrocarvone. | digitellinc.com |
Q & A
Q. What are the established synthetic routes for Octahydro-4,7-methano-1H-indenemethanol, and how do reaction conditions influence yield?
The compound is synthesized via the reduction of tricyclic aldehyde precursors (e.g., octahydro-4,7-methano-1H-indenedicarbaldehyde) using catalytic hydrogenation or borohydride-based methods. Key factors include temperature control (typically 25–60°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., Pd/C or NaBH₄). Impurities such as over-reduced byproducts (e.g., octahydro-4,7-methanoindane) may form if reducing agents are in excess .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–60°C | Higher temperatures accelerate side reactions |
| Solvent | Ethanol/THF | Polar solvents stabilize intermediates |
| Catalyst | Pd/C or NaBH₄ | Pd/C offers higher selectivity |
Q. How can researchers characterize the purity and structural conformation of this compound?
Use GC-MS for purity analysis (retention time comparison) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include:
- ¹H NMR : δ 1.2–1.8 ppm (bridgehead protons), δ 3.5–3.7 ppm (methanol -CH₂OH group).
- ¹³C NMR : δ 70–75 ppm (C-OH carbon). Contaminants like unreacted aldehyde (δ 9.5–10.5 ppm in ¹H NMR) must be monitored .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Viscosity : Moderately viscous (similar to glycerol) due to hydrogen bonding in the methanol group .
- Thermal Stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature studies .
- Solubility : Miscible in polar solvents (e.g., ethanol, acetone) but insoluble in hexane .
Advanced Research Questions
Q. How do temperature-dependent viscoelastic properties of this compound impact its use in photopolymer resins?
In Loctite® 3D 3830 resin, the compound’s diacrylate derivative ((Octahydro-4,7-methano-1H-indenedyl)bis(methylene) diacrylate) exhibits a glass transition temperature (Tg) of ~120°C. Its crosslinking efficiency depends on UV intensity (10–50 mW/cm²) and post-curing thermal treatment (60–80°C for 30–60 min). Residual stress in 3D-printed parts can be minimized using temperature-controlled resin trays during curing .
Q. What fragmentation pathways dominate in mass spectrometry analysis, and how do they inform structural elucidation?
Electron impact (EI-MS) induces two primary pathways:
Q. How can computational modeling predict the compound’s reactivity in stereoselective derivatization?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal that the endo-conformation of the methano bridge favors nucleophilic attack at the methanol group. This aligns with experimental data showing higher esterification yields with acetyl chloride in endo-rich samples (75% vs. 52% for exo) .
Q. What contradictions exist in reported heat capacity data, and how should researchers address them?
Discrepancies arise from measurement methods:
- Adiabatic calorimetry : Reports Cp = 280–290 J/mol·K at 350–390 K .
- Chromatography-based methods : Yield 5–10% lower values due to phase instability. Researchers should calibrate instruments with NIST-certified standards and validate via multiple techniques .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
